Cas no 14860-49-2 (Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-)
![Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl- structure](https://ar.kuujia.com/scimg/cas/14860-49-2x500.png)
14860-49-2 structure
اسم المنتج:Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-
Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-
- 1-(4-Chlorophenyl)-2,3-dimethyl-4-dimethylamino-2-butanol
- Benzeneethanol, 4-chloro-α-(2-(dimethylamino)-1-methyl)-α-methyl-
- Benzeneethanol, 4-chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methyl-
- p-Chloro-α-(2-(dimethylamino)-1-methylethyl)-α-methyl-phenethyl alcohol
- p-Cloro-α-(2-(dimetilamino)-1-metiletil)-α-metil
- Phenethyl alcohol, p-chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methyl-
- 1-p-Chlorophenyl-2,3-dimethyl-4-dimethylamino-2-butanol
- 2-(p-Chlorobenzyl)-3-dimethylaminomethyl-2-butano
- 1-(p-Chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-2-butanol
- 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol
- 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-butan-2-ol
- 4-Chloro-α-methyl-α-[2-(dimethylamino)-1-methylethyl]phenethyl alcohol
- 4-Chloro-α-[2-(dimethylamino)-1-methylethyl]-α-methylphenethyl alcohol
- Clobutinol (base and/or unspecified salts)
- D07716
- p-Chloro-.alpha.-(2-(dimethylamino)-1-methylethyl)-.alpha.-methyl-phenethyl alcohol
- P-CHLORO-.ALPHA.-(2-(DIMETHYLAMINO)-1-METHYLETHYL)-.ALPHA.-METHYLPHENETHYL ALCOHOL
- Benzeneethanol, 4-chloro-.alpha.-(2-(dimethylamino)-1-methyl)-.alpha.-methyl-
- Clobutinolum [INN-Latin]
- 14860-49-2
- Clobutinol
- 1NY2IX043A
- Clobutinolum
- Benzeneethanol, 4-chloro-alpha-(2-(dimethylamino)-1-methyl)-alpha-methyl-
- KVHHQGIIZCJATJ-UHFFFAOYSA-N
- EINECS 238-926-4
- R05DB03
- UNII-1NY2IX043A
- HY-148144
- p-Chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-phenethyl alcohol
- p-Chloro-.alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-methylphenyl alcohol
- SCHEMBL148543
- (2S)-1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethylbutan-2-ol
- CLOBUTINOL [WHO-DD]
- FT-0714887
- p-Cloro-.alpha.-(2-(dimetilamino)-1-metiletil)-.alpha.-metil fenetil alcool
- Clobutinol (INN)
- KAT 256 [AS HYDROCHLORIDE]
- KAT-256 FREE BASE
- p-Chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methylphenethyl alcohol
- BRD-A43809092-003-01-3
- CLOBUTINOL [MI]
- Diethylenetriamine crosslinked with epichlorohydrin
- DB09004
- p-Cloro-alpha-(2-(dimetilamino)-1-metiletil)-alpha-metil fenetil alcool [Italian]
- p-Cloro-alpha-(2-(dimetilamino)-1-metiletil)-alpha-metil fenetil alcool
- Iversal (TN)
- Iversal
- NS00002717
- Q415654
- Clobutinol [INN]
- 1-(4-chlorophenyl)-4-(dimethylamino)-2,3-dimethyl-2-butanol
- BENZENEETHANOL, 4-CHLORO-.ALPHA.-(2-(DIMETHYLAMINO)-1-METHYLETHYL)-.ALPHA.-METHYL-
- KAT 256 FREE BASE
- CHEBI:94381
- DTXSID2022838
- CHEMBL1474889
- Phenethyl alcohol, p-chloro-.alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-methyl-
- CS-0613654
- Benzeneethanol, 4-chloro-.alpha.-[2-(dimethylamino)-1-methylethyl]-.alpha.-methyl-
- Phenethyl alcohol, p-chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-
- BRN 2843490
- Benzeneethanol, 4-chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-
- NCGC00159437-02
- 4-Chloro-alpha(2-(dimethylamino)-1-methylethyl)alpha-methylbenzeneethanol
- KAT 256 (AS HYDROCHLORIDE)
- Biotetrussin
- chlorodimenol
- clobutinolo
- p-Chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methylphenyl alcohol
- Benzeneethanol, 4-chloro-alpha-(2-(dimethylamino)-1-methylethyl)-alpha-methyl-(9CI)
- BRD-A43809092-003-02-1
- DA-72275
- DTXCID902838
- Clobutinolum (INN-Latin)
- KAT 250
-
- نواة داخلي: InChI=1S/C14H22ClNO/c1-11(10-16(3)4)14(2,17)9-12-5-7-13(15)8-6-12/h5-8,11,17H,9-10H2,1-4H3
- مفتاح Inchi: KVHHQGIIZCJATJ-UHFFFAOYSA-N
- ابتسامات: CN(CC(C(CC1C=CC(Cl)=CC=1)(C)O)C)C
حساب السمة
- نوعية دقيقة: 255.138992
- النظائر كتلة واحدة: 255.138992
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 17
- تدوير ملزمة العد: 5
- تعقيدات: 226
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 2
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 3.2
- tautomeric العد: nothing
- طوبولوجي سطح القطب: 23.5
- تهمة السطحية: 0
الخصائص التجريبية
- كثيف: 1.072±0.06 g/cm3 (20 ºC 760 Torr),
- نقطة الغليان: bp12 179-180°
- انكسار: 1.6330 (estimate)
- الذوبان: Very slightly soluble (0.59 g/l) (25 º C),
- بسا: 23.47000
- لوغب: 2.83120
Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl- الوثائق ذات الصلة
-
A. Gibbons,O. Lang,Y. Kojima,M. Ito,K. Ono,K. Tanaka,E. Sivaniah RSC Adv. 2017 7 51121
14860-49-2 (Benzeneethanol,4-chloro-a-[2-(dimethylamino)-1-methylethyl]-a-methyl-) منتجات ذات صلة
- 2228206-49-1(1-{4-(difluoromethyl)sulfanylphenyl}-3-oxocyclobutane-1-carboxylic acid)
- 2580227-91-2(3-{(tert-butoxy)carbonylamino}-4-(pyrrolidin-1-yl)benzoic acid)
- 207572-66-5(Pirlindole mesylate)
- 1398938-87-8((Azetidin-3-yl)(phenyl)methanol)
- 392236-31-6(4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide)
- 1336421-48-7((2R)-2-(2-CHLORO-4-METHOXYPHENYL)-2-(METHYLAMINO)ETHAN-1-OL)
- 30335-72-9(5-Methoxy-2-nitrobenzofuran)
- 2137068-82-5((2R)-3-(1H-imidazol-4-yl)-2-(phenylamino)propanoic acid)
- 1805344-51-7(6-(Aminomethyl)-4-bromo-2-cyano-3-(difluoromethyl)pyridine)
- 1135306-29-4(N6-Benzoyladenosine 3’,5’-Cyclic Monophosphate Sodium Salt)
الموردين الموصى بهم
上海贤鼎生物科技有限公司
عضو ذهبي
مورد الصين
كميّة كبيرة

Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Jiangsu Xinsu New Materials Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Hebei Ganmiao New material Technology Co., LTD
عضو ذهبي
مورد الصين
كميّة كبيرة
